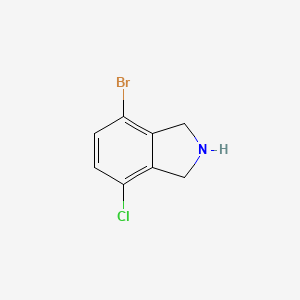

4-Bromo-7-chloroisoindoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7BrClN |

|---|---|

Molecular Weight |

232.50 g/mol |

IUPAC Name |

4-bromo-7-chloro-2,3-dihydro-1H-isoindole |

InChI |

InChI=1S/C8H7BrClN/c9-7-1-2-8(10)6-4-11-3-5(6)7/h1-2,11H,3-4H2 |

InChI Key |

ZZKVXMUNJMIVAN-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2CN1)Br)Cl |

Origin of Product |

United States |

Strategic Synthetic Methodologies for 4 Bromo 7 Chloroisoindoline and Analogous Structures

Precursor Synthesis and Derivatization Strategies

The construction of the isoindoline (B1297411) ring system is a foundational step in the synthesis of 4-bromo-7-chloroisoindoline. This typically involves the preparation of appropriately substituted aromatic precursors, such as benzaldehydes and phthalimides, which can then be cyclized to form the desired heterocyclic core.

The synthesis of substituted phthalimides, which are precursors to isoindoline-1,3-diones, can be achieved through various methods. rsc.org One common approach involves the condensation of phthalic anhydrides with amines. brieflands.com Microwave-assisted synthesis has been shown to be an efficient method for producing N-substituted phthalimides from phthalic acids and various amines or anilines, often resulting in excellent yields. diva-portal.org The reaction conditions, including solvent, temperature, and time, can be optimized to achieve high efficiency. diva-portal.org For instance, the use of solvents like acetonitrile, acetic acid, or pyridine (B92270) in combination with microwave heating has proven effective. diva-portal.org

Another route to phthalimide (B116566) derivatives involves the reaction of 2-formylbenzoic acids with amines in the presence of an oxidant. rsc.org This method allows for the synthesis of N-aryl phthalimides under metal-free conditions. rsc.org The choice of starting materials and reaction conditions can be tailored to introduce specific substituents on the aromatic ring, which is a critical consideration for the subsequent synthesis of complex isoindoline structures.

The following table summarizes various synthetic approaches to substituted phthalimides:

| Starting Materials | Reagents and Conditions | Product | Key Features |

| Phthalic acids and amines/anilines | Microwave heating, acetonitrile/acetic acid/pyridine | N-substituted phthalimides | Fast, convenient, and economical with excellent yields. diva-portal.org |

| 2-Formylbenzoic acids and aryl/heteroaryl amines | Et3N (base), S8 (oxidant) | N-aryl phthalimides | Metal-free synthesis. rsc.org |

| Phthalic anhydride (B1165640) and amines | Metal-free conditions | N-substituted phthalimides | Excellent yields with minimal byproducts. rsc.org |

The isoindoline ring system can be constructed through several synthetic strategies. acs.org One prevalent method is the reduction of the corresponding isoindolinone or phthalimide. For example, isoindolines can be obtained by the reduction of lactams, which are in turn synthesized through the cyclization of aryl-substituted isocyanates. chim.it

Another approach involves the cyclization of appropriately functionalized precursors. For instance, a one-pot synthesis of isoindolines can be achieved from readily available starting materials under mild conditions using an isoindole umpolung strategy, where the in situ-generated nucleophilic isoindole is converted to an electrophilic isoindolium that undergoes cyclization. nih.govrsc.org This method has been shown to produce a variety of isoindolines in good to excellent yields. rsc.org

Furthermore, palladium-catalyzed intramolecular C-H functionalization of aldonitrones bearing a 2-bromoarylmethyl group provides a route to isoindole N-oxides, which can be further transformed into isoindolines. chim.it The choice of the synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Key synthetic routes to functionalized isoindoline ring systems are outlined below:

| Precursor | Method | Reagents/Catalyst | Product |

| Aryl-substituted isocyanates | Cyclization followed by reduction | - | Isoindoline |

| Readily available starting materials | One-pot isoindole umpolung strategy | - | Isoindoline nih.govrsc.org |

| Aldonitrones with 2-bromoarylmethyl group | Intramolecular C-H functionalization | Pd(PPh3)4 | Isoindole N-oxide chim.it |

Regioselective Halogenation Approaches for Isoindoline Cores

The introduction of halogen atoms at specific positions on the isoindoline core is a critical step in the synthesis of compounds like this compound. This requires precise control over the regioselectivity of the halogenation reactions.

Regioselective bromination of isoindoline derivatives can be challenging due to the directing effects of the fused benzene (B151609) ring and the nitrogen atom. Electrophilic aromatic bromination is a common method, and the choice of brominating agent and reaction conditions is crucial for achieving selectivity. smolecule.com Reagents such as bromine (Br2) and N-bromosuccinimide (NBS) are frequently used. smolecule.comsci-hub.se

The bromination of 7-azaindole, a related heterocyclic system, has been studied, and methods for the regioselective introduction of bromine at the C4 position have been developed. chemicalbook.combeilstein-journals.org For instance, treatment of 1H-pyrrolo[2,3-b]pyridine 7-oxide with tetramethylammonium (B1211777) bromide and methanesulfonic anhydride in DMF can yield 4-bromo-1H-pyrrolo[2,3-b]pyridine. chemicalbook.com While this is on a different core, the principles of directing group effects and reagent choice are transferable to the isoindoline system. The synthesis of a 4-bromo-7-chloroisoindolin-1-one (B2611949) has been reported, indicating that selective bromination at the C4 position is achievable. bldpharm.combldpharm.com

Similar to bromination, regioselective chlorination requires careful selection of reagents and conditions. Copper-catalyzed chlorination of electron-rich aromatic C-H bonds using CuX2, LiX (X = Cl), and molecular oxygen has been demonstrated as a viable method. rsc.org This approach offers a potential route for the selective introduction of a chlorine atom.

In the context of isoindoline-related structures, the synthesis of chlorinated isoindolinone alkaloids like pestalachloride A has been achieved, which involves the introduction of a chlorine atom onto the aromatic ring. nih.gov The synthesis of chlorisondamine, a compound containing a tetrachlorinated isoindoline core, starts from tetrachlorophthalic anhydride, highlighting the strategy of using pre-halogenated starting materials. mdpi.com For the specific synthesis of this compound, a strategy involving the chlorination of a pre-brominated isoindoline or a sequential halogenation approach would be necessary.

The synthesis of dihalogenated isoindolines like this compound likely involves a sequential or one-pot halogenation strategy. One plausible approach is the initial regioselective bromination of an isoindoline precursor at the C4 position, followed by a second regioselective chlorination at the C7 position. The order of halogenation can be critical, as the electronic properties of the mono-halogenated intermediate will influence the regioselectivity of the second halogenation step.

One-pot methods for the synthesis of functionalized isoindolinones from methyl 2-(halomethyl)benzoates and amines have been developed, demonstrating the feasibility of multi-step reactions in a single pot. researchgate.net While a specific one-pot synthesis for this compound is not detailed in the provided results, the principles of one-pot synthesis could be applied. researchgate.netnih.govresearchgate.net This would involve the careful selection of halogenating agents with different reactivities and directing effects to achieve the desired di-halogenated product in a single reaction sequence. The development of such a strategy would be a significant advancement in the efficient synthesis of polysubstituted isoindolines.

Modern Catalytic Methods in Isoindoline Synthesis

Modern catalytic methods have revolutionized the synthesis of complex heterocyclic frameworks like isoindolines, offering milder reaction conditions, higher efficiency, and greater control over selectivity compared to classical methods. These approaches are broadly categorized into transition metal catalysis and organocatalysis, each providing unique advantages for the construction of the isoindoline ring system.

Transition Metal-Catalyzed Coupling Reactions in Ring Formation

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. researchgate.net For the synthesis of isoindoline structures, particularly those bearing halogen substituents, transition metal-catalyzed reactions such as cross-coupling and C-H activation are indispensable. researchgate.net

Palladium-catalyzed reactions are among the most powerful tools for constructing the isoindoline skeleton. researchgate.net These reactions often involve the formation of an aryl-palladium intermediate from a halogenated precursor, followed by intramolecular cyclization or coupling with another reactant. For instance, the synthesis of isoindolinones, which are closely related to isoindolines, can be achieved through palladium-catalyzed carbonylative cyclization of o-halobenzoates with primary amines. nih.gov This methodology is tolerant of various functional groups, including halogens, which can serve as handles for subsequent modifications. nih.gov

Ruthenium and rhodium catalysts have also been employed in the synthesis of isoindolines through C-H activation and annulation strategies. researchgate.net These methods allow for the direct formation of the heterocyclic ring from simpler, unfunctionalized starting materials, often with high atom economy. The choice of catalyst and ligand is crucial for controlling the regioselectivity and efficiency of these transformations. Iridium-catalyzed [2+2+2] cycloadditions of diynes with alkynes represent another efficient route to fused aromatic systems, including isoindolines, and can tolerate a range of functional groups such as halogens. unipi.it

Below is a table summarizing representative transition metal-catalyzed reactions for the synthesis of isoindoline and related heterocyclic structures.

| Catalyst System | Starting Materials | Product Type | Key Features |

| Pd(OAc)₂ / dppp | o-halobenzoate, primary amine, CO | Isoindolinone | Good functional group tolerance, including halogens; one-step synthesis. nih.gov |

| [Ir(cod)Cl]₂ / dppe | α,ω-diyne, alkyne | Isoindoline | Efficient for fused arenes; tolerates various functional groups. unipi.it |

| Cp*Co(III) | N-carbamoyl indole, alkyne | Annulated Indole | C-H activation/annulation strategy. snnu.edu.cn |

| Pd(OAc)₂ / Xantphos | 4-bromo-7-azaindole, amine/amide | 4-amino-7-azaindole | C-N cross-coupling on a related heterocyclic core. beilstein-journals.org |

Organocatalysis in Stereoselective Synthesis

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, avoiding the use of often toxic and expensive metal catalysts. In the context of isoindoline synthesis, organocatalysis plays a crucial role in establishing stereocenters with high enantioselectivity. flemingcollege.caresearchgate.net Chiral phosphoric acids, for example, have been successfully used to catalyze the enantioselective iodination of N-arylindoles, demonstrating the potential for stereocontrolled halogenation of related heterocyclic systems. researchgate.net

The synthesis of chiral halogenated compounds is of particular interest as the halogen atom can act as a handle for further stereospecific transformations. researchgate.net Organocatalytic [3+2] cycloaddition reactions have been developed to construct highly substituted pyrrolidine (B122466) rings, which form the core of the isoindoline structure, with excellent control over multiple stereocenters, including those bearing halogen atoms. flemingcollege.ca These methods provide access to enantiomerically pure halogenated isoindoline precursors that are valuable for the development of new chiral drugs and materials.

The following table highlights key findings in the organocatalytic synthesis of chiral halogenated heterocycles.

| Organocatalyst | Reaction Type | Substrates | Product Features |

| Chiral Phosphoric Acid | Atroposelective Iodination | N-arylindoles | Control over C-N stereogenic axis. researchgate.net |

| Chiral Amine | Decarboxylative Chlorination | β-keto acids | Enantioselective synthesis of α-chloroketones. researchgate.net |

| Cinchona Alkaloid Derivative | [3+2] Cycloaddition | Azomethine ylides, electron-deficient alkenes | Access to spiro[pyrrolidin-3,2'-oxindoles] with halogenated quaternary stereocenters. flemingcollege.ca |

| Proline | α-aminoxylation/HWE olefination | Aldehydes | Construction of polyol moieties for natural product synthesis. rsc.org |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgrroij.com The application of these principles to the synthesis of this compound and its analogs is crucial for developing sustainable and environmentally benign manufacturing processes.

Solvent-Free and Aqueous Medium Reactions

One of the key principles of green chemistry is the use of safer solvents or the elimination of solvents altogether. rroij.com Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While the solubility of organic compounds in water can be a limitation, microwave-assisted organic synthesis in aqueous media has been shown to be a highly effective strategy for the preparation of nitrogen-containing heterocycles. The use of microwave irradiation can significantly accelerate reaction rates and improve yields.

Solvent-free reactions represent an even greener alternative, minimizing waste and simplifying product purification. Several methods for the synthesis of isoindolinones and related compounds under solvent-free conditions have been reported, often involving heating the neat reactants or using a catalytic amount of a solid-supported reagent. researchgate.net For example, the condensation of phthalic anhydride with amines can be efficiently carried out without a solvent, sometimes accelerated by microwave irradiation.

| Reaction Condition | Substrates | Product | Green Advantage |

| Solvent-free, 150 °C | 2-formylbenzoic acid, β-dicarbonyl compound, benzylamine | 2,3-disubstituted isoindolin-1-one | Elimination of solvent waste, high yields. researchgate.net |

| Microwave, solvent-free, 120 °C | Phthalic anhydride, 4-aminophenylamine | 2-(4-aminophenyl)isoindoline-1,3-dione | Reduced energy consumption and reaction time. |

| Aqueous medium, catalyst | Phthalic anhydride, amine | Isoindoline-1,3-dione | Use of an environmentally benign solvent. |

Atom Economy and Waste Minimization in Halogenation

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. acs.org Reactions with high atom economy are a cornerstone of green chemistry, as they minimize the generation of byproducts and waste. scienceinschool.orggajrc.com

In the context of synthesizing this compound, the halogenation steps are critical points for considering atom economy. Traditional halogenation methods often use stoichiometric amounts of halogenating agents, leading to significant waste. Catalytic methods that utilize halide salts as the halogen source and an oxidant are generally more atom-economical. researchgate.net For example, the use of catalytic amounts of a transition metal or an organocatalyst to facilitate halogenation with a simple halide salt is a greener approach. researchgate.net

The following table provides a comparison of different halogenation approaches from a green chemistry perspective.

| Halogenation Method | Halogen Source | Key Features | Atom Economy/Green Aspect |

| Catalytic Halogenation | Halide salts (e.g., LiBr) with an oxidant | Can be performed with catalytic amounts of a promoter. | Higher atom economy compared to stoichiometric reagents. researchgate.net |

| Direct C-H Halogenation | Various halogenating agents | Avoids pre-functionalization of the substrate. | Reduces step count, improves overall efficiency. snnu.edu.cn |

| Electrophilic Halogenation | N-halosuccinimides (NBS, NCS) | Commonly used, but generate succinimide (B58015) as a byproduct. | Lower atom economy. |

Advanced Spectroscopic and X Ray Crystallographic Elucidation of 4 Bromo 7 Chloroisoindoline Molecular Architecture

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds, including the precise assignment of stereochemistry and regiochemistry. For a molecule such as 4-Bromo-7-chloroisoindoline, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques would be employed to fully characterize its structure.

In the ¹H NMR spectrum of a hypothetical this compound, one would expect to observe distinct signals for the aromatic and aliphatic protons. The protons on the isoindoline (B1297411) ring system would likely appear as multiplets, with their chemical shifts and coupling constants being influenced by the electron-withdrawing effects of the bromine and chlorine substituents. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, with the carbons bearing the halogen atoms exhibiting characteristic shifts.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

To definitively assign all proton and carbon signals and to elucidate the connectivity within the this compound molecule, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This would be crucial for tracing the proton network within the isoindoline ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This is invaluable for determining the stereochemistry and conformation of the molecule.

The following table provides hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound, based on the analysis of related brominated isoindoline derivatives.

| Atom | Hypothetical ¹H Chemical Shift (ppm) | Hypothetical ¹³C Chemical Shift (ppm) |

| H-1 | 4.5 - 4.8 (m) | 55 - 60 |

| H-3 | 4.5 - 4.8 (m) | 55 - 60 |

| H-5 | 7.2 - 7.5 (d) | 125 - 130 |

| H-6 | 7.0 - 7.3 (d) | 120 - 125 |

| C-3a | - | 135 - 140 |

| C-4 | - | 115 - 120 |

| C-7 | - | 130 - 135 |

| C-7a | - | 140 - 145 |

Chiral NMR Methods for Enantiomeric Excess Determination

Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral NMR spectroscopy provides a powerful method for determining the enantiomeric excess (ee) of a sample. This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).

In the presence of a chiral auxiliary, the enantiomers of this compound would form diastereomeric complexes or adducts. These diastereomers are chemically distinct and will, therefore, exhibit different NMR spectra. By integrating the signals corresponding to each diastereomer, the enantiomeric excess of the original mixture can be accurately determined. The choice of chiral auxiliary is crucial and often requires screening to find one that provides sufficient separation of the NMR signals for accurate quantification.

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Structural Confirmation

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This technique would provide definitive proof of the molecular structure of this compound, including the precise positions of the bromine and chlorine atoms, as well as detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state.

Crystallization Techniques and Crystal Growth Optimization

Obtaining high-quality single crystals suitable for SCXRD analysis is a critical first step. For a compound like this compound, various crystallization techniques could be employed, including:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

Vapor Diffusion: A solution of the compound is placed in a sealed container with a second, more volatile solvent in which the compound is less soluble. The slow diffusion of the second solvent's vapor into the first solution reduces the solubility of the compound, promoting crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.

The choice of solvent is critical and often requires experimentation with a range of solvents of varying polarities. Optimization of parameters such as concentration, temperature, and the rate of solvent evaporation or cooling is essential for growing crystals of sufficient size and quality.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Once a suitable crystal is obtained and subjected to X-ray diffraction, the resulting data allows for the precise calculation of all intramolecular geometric parameters.

The following table presents expected bond lengths and angles for this compound based on typical values for similar organic molecules.

| Bond/Angle | Expected Value |

| C-Br Bond Length | ~1.90 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-N Bond Length | ~1.47 Å |

| C-C (aromatic) Bond Length | ~1.39 Å |

| C-C (aliphatic) Bond Length | ~1.54 Å |

| C-C-C (aromatic) Angle | ~120° |

| C-N-C Angle | ~110° |

The analysis of torsion angles would reveal the conformation of the five-membered isoindoline ring, which is expected to be non-planar, likely adopting an envelope or twist conformation to relieve ring strain.

Intermolecular Interactions and Crystal Packing Motifs

The crystal structure of this compound would be stabilized by a network of intermolecular interactions. Given the presence of halogen atoms, halogen bonding (a non-covalent interaction between a halogen atom and a Lewis base) could play a significant role in the crystal packing. Specifically, Br···Cl, Br···N, or Cl···N interactions might be observed.

Vibrational Spectroscopy for Functional Group Analysis and Conformational Insights

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy of this compound would reveal characteristic absorption bands corresponding to the various functional groups and structural features of the molecule. The FTIR spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

In the functional group region, the spectrum would be characterized by:

N-H Stretching: A moderate to sharp absorption band is expected in the region of 3400-3300 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the isoindoline ring.

Aromatic C-H Stretching: Multiple weak to moderate sharp bands are anticipated just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range, which are characteristic of the C-H stretching vibrations of the aromatic ring. vscht.czlibretexts.org

Aliphatic C-H Stretching: Stretching vibrations for the C-H bonds of the CH₂ group in the isoindoline ring would appear as moderate to strong bands in the 2950-2850 cm⁻¹ region.

The fingerprint region provides a more complex pattern of absorptions that is unique to the molecule:

C=C Aromatic Ring Stretching: Aromatic ring skeletal vibrations are expected to produce several bands of variable intensity in the 1600-1450 cm⁻¹ region. pressbooks.pub

CH₂ Bending (Scissoring): The bending vibration of the methylene (B1212753) group in the ring is predicted to be around 1465 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond within the isoindoline ring would likely be observed in the 1300-1200 cm⁻¹ range.

Aromatic C-H In-Plane and Out-of-Plane Bending: These vibrations give rise to a series of bands in the 1200-700 cm⁻¹ region, and their positions can provide information about the substitution pattern of the aromatic ring.

C-Cl Stretching: A strong absorption band corresponding to the C-Cl stretching vibration is expected in the 800-600 cm⁻¹ range. researchgate.netuc.edu

C-Br Stretching: A strong absorption band for the C-Br stretching vibration is anticipated at lower wavenumbers, typically in the 700-500 cm⁻¹ region. researchgate.net

Table 1: Predicted FTIR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

| ~3350 | Medium, Sharp | N-H Stretch |

| ~3080 | Weak-Medium | Aromatic C-H Stretch |

| ~2920 | Medium | Aliphatic C-H Stretch (asymmetric) |

| ~2850 | Medium | Aliphatic C-H Stretch (symmetric) |

| ~1590 | Medium | Aromatic C=C Stretch |

| ~1470 | Medium | Aromatic C=C Stretch |

| ~1465 | Medium | CH₂ Scissoring |

| ~1250 | Medium-Strong | C-N Stretch |

| ~850 | Strong | Aromatic C-H Out-of-Plane Bend |

| ~750 | Strong | C-Cl Stretch |

| ~650 | Strong | C-Br Stretch |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR spectroscopy. While FTIR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser.

For this compound, Raman spectroscopy would be particularly useful for observing vibrations of non-polar bonds and the skeletal vibrations of the aromatic ring. Key features expected in the Raman spectrum include:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene (B151609) ring is expected to produce a strong and sharp signal, typically around 1000 cm⁻¹. tum.de Other aromatic C=C stretching vibrations would also be prominent in the 1600-1550 cm⁻¹ region. researchgate.net

Carbon-Halogen Bonds: The C-Cl and C-Br stretching vibrations are also expected to be Raman active, with the C-Cl stretch appearing in the 790-550 cm⁻¹ range and the C-Br stretch in the 700-505 cm⁻¹ range. uci.edu

C-H Vibrations: Aromatic C-H stretching vibrations would give rise to signals in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretches would be observed between 3000-2850 cm⁻¹.

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Assignment of Vibration |

| ~3070 | Medium | Aromatic C-H Stretch |

| ~2925 | Medium | Aliphatic C-H Stretch |

| ~1595 | Strong | Aromatic C=C Stretch |

| ~1005 | Very Strong | Aromatic Ring Breathing |

| ~740 | Strong | C-Cl Stretch |

| ~640 | Strong | C-Br Stretch |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound and for elucidating its structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound. wikipedia.org In positive ion mode, the molecule is expected to be readily protonated at the nitrogen atom, forming the pseudomolecular ion [M+H]⁺. The high-resolution measurement of this ion would provide the exact mass of the compound, allowing for the determination of its elemental composition.

Due to the presence of bromine and chlorine isotopes, the [M+H]⁺ ion will appear as a characteristic cluster of peaks. The relative abundances of these isotopic peaks can be used to confirm the presence of one bromine and one chlorine atom in the molecule.

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing valuable structural information. Plausible fragmentation pathways for this compound could involve:

Loss of a bromine radical (•Br): This would result in a fragment ion with a mass corresponding to [M+H-Br]⁺.

Loss of a chlorine radical (•Cl): This would lead to a fragment ion with a mass corresponding to [M+H-Cl]⁺.

Loss of HBr: This would produce a fragment at [M+H-HBr]⁺.

Loss of HCl: This would result in a fragment at [M+H-HCl]⁺.

Cleavage of the isoindoline ring: This could lead to the loss of small neutral molecules like ethylene (B1197577) (C₂H₄).

Table 3: Predicted ESI-MS Data for this compound

| m/z (monoisotopic) | Ion Formula | Description |

| 230.9505 | [C₈H₈BrClN]⁺ | Protonated molecule [M+H]⁺ |

| 152.0029 | [C₈H₈ClN]⁺ | Loss of Bromine radical |

| 196.0000 | [C₈H₈BrN]⁺ | Loss of Chlorine radical |

| 150.0393 | [C₈H₅N]⁺ | Loss of HBr and HCl |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. This compound is expected to be amenable to GC-MS analysis. The gas chromatograph would separate the compound from any impurities before it enters the mass spectrometer.

The most common ionization technique used in GC-MS is Electron Ionization (EI). wikipedia.org EI is a hard ionization technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and extensive fragmentation. libretexts.org This fragmentation provides a detailed "fingerprint" of the molecule that is highly useful for structural elucidation and identification.

The mass spectrum of this compound under EI conditions would likely show:

The Molecular Ion (M⁺•): The molecular ion peak would be observed, and its isotopic pattern would confirm the presence of bromine and chlorine. youtube.com

Fragment Ions: A complex pattern of fragment ions would be generated. Common fragmentation pathways for aromatic halogenated compounds include the loss of halogen atoms (Br• or Cl•) and the loss of HX (HBr or HCl). miamioh.edu The isoindoline ring could also undergo fragmentation, leading to the loss of ethylene or other small fragments. The benzylic cleavage could also occur, leading to the formation of a stable tropylium-like ion.

Table 4: Predicted GC-MS Fragmentation Data for this compound

| m/z (monoisotopic) | Ion Formula | Description |

| 229.9428 | [C₈H₇BrClN]⁺• | Molecular ion (M⁺•) |

| 150.0342 | [C₈H₇ClN]⁺• | Loss of Bromine radical |

| 194.9923 | [C₈H₇BrN]⁺• | Loss of Chlorine radical |

| 115.0422 | [C₈H₅N]⁺• | Loss of Bromine and Chlorine radicals |

| 90.0547 | [C₇H₆]⁺• | Tropylium-like ion from benzylic cleavage |

Reactivity and Mechanistic Insights of this compound Remain Undocumented in Publicly Available Scientific Literature

A thorough and extensive search of publicly accessible scientific databases, including chemical literature and patent repositories, has revealed no specific experimental data or detailed research findings on the reactivity profiles and mechanistic transformations of the chemical compound this compound. Consequently, the generation of a scientifically accurate article with detailed research findings and data tables, as per the requested outline, is not possible at this time.

The initial investigation into the reactivity of this compound focused on key transformations including Nucleophilic Aromatic Substitution (SNAr) and various palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Negishi couplings. While the general principles of these reactions are well-established for a wide range of aromatic and heterocyclic compounds, specific studies detailing the behavior of this compound in these contexts are absent from the available literature.

This lack of specific data prevents a detailed discussion of the following outlined topics for this compound:

Reactivity Profiles and Mechanistic Transformations of 4 Bromo 7 Chloroisoindoline

Cross-Coupling Reactions at Halogenated Positions:There are no published examples of Suzuki-Miyaura, Sonogashira, Heck, or Negishi coupling reactions being performed on 4-bromo-7-chloroisoindoline. This precludes any reporting on reaction conditions, catalyst systems, yields, and the synthesis of arylated or alkynylated derivatives.

Without primary or secondary research sources that have utilized this compound as a substrate, any attempt to construct the requested article would be purely speculative and would not meet the required standards of scientific accuracy and detailed reporting. Further research and publication by the scientific community would be necessary to elucidate the chemical behavior of this compound.

Electrophilic Aromatic Substitution Reactions on the Isoindoline (B1297411) Core

The isoindoline nucleus is an aromatic system that can undergo electrophilic aromatic substitution. The reactivity and regioselectivity of these substitutions on this compound are dictated by the electronic effects of the existing substituents: the secondary amine of the isoindoline ring, the bromine atom, and the chlorine atom.

The secondary amine is a potent activating group that donates electron density to the aromatic ring through resonance, directing incoming electrophiles to the ortho and para positions. uobabylon.edu.iq Conversely, the bromine and chlorine atoms are deactivating groups due to their inductive electron withdrawal, yet they also act as ortho-, para-directors because of the resonance donation of their lone pairs. uobabylon.edu.iqwikipedia.org In this compound, the positions open for substitution are C-5 and C-6. The directing effects of the substituents would therefore determine the outcome of electrophilic attack at these sites.

Nitration and Sulfonation Studies

Nitration, typically carried out with a mixture of nitric acid and sulfuric acid, and sulfonation, using fuming sulfuric acid, are fundamental electrophilic aromatic substitution reactions. nih.gov For this compound, the substitution pattern will be influenced by the interplay of the activating amino group and the deactivating halogen substituents. The powerful activating effect of the amino group is expected to dominate, making the ring more susceptible to substitution than benzene (B151609), despite the presence of two deactivating halogens.

The secondary amine at position 2 directs ortho and para. The para position (C-5) is already substituted with a bromine atom (in relation to the C-4a/C-7a bond). The ortho positions are C-1 and C-3 which are part of the heterocyclic ring, and C-6 relative to the nitrogen's influence on the benzene ring. The bromine at C-4 directs ortho and para to C-5 (occupied) and C-3 (unavailable). The chlorine at C-7 directs ortho and para to C-6 and C-1 (unavailable). Therefore, electrophilic attack is most likely to occur at the C-6 position, which is ortho to the activating amino group and ortho to the directing chloro group.

Predicted Nitration and Sulfonation of this compound

| Reaction | Reagents | Predicted Major Product | Predicted Minor Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-Bromo-7-chloro-6-nitroisoindoline | 4-Bromo-7-chloro-5-nitroisoindoline |

| Sulfonation | Fuming H₂SO₄ | 4-Bromo-7-chloro-6-isoindolinesulfonic acid | 4-Bromo-7-chloro-5-isoindolinesulfonic acid |

Halogenation and Acylation at Unsubstituted Positions

Further halogenation (e.g., with Br₂ or Cl₂ and a Lewis acid catalyst) or Friedel-Crafts acylation (with an acyl halide or anhydride (B1165640) and a Lewis acid) would also be directed by the existing substituents. hu.edu.jo Similar to nitration and sulfonation, the C-6 position is the most probable site of substitution due to the strong activating and directing effect of the adjacent amino group.

In a study on the bromination of 1,1,3,3-tetramethylisoindoline, electrophilic substitution occurred on the aromatic ring. researchgate.net This suggests that the isoindoline core is amenable to such reactions. For this compound, the introduction of another halogen or an acyl group would further deactivate the ring towards subsequent substitutions.

Predicted Halogenation and Acylation of this compound

| Reaction | Reagents | Predicted Major Product |

|---|---|---|

| Bromination | Br₂, FeBr₃ | 4,6-Dibromo-7-chloroisoindoline |

| Chlorination | Cl₂, AlCl₃ | 4-Bromo-6,7-dichloroisoindoline |

| Acylation | RCOCl, AlCl₃ | 1-(4-Bromo-7-chloroisoindolin-6-yl)ethan-1-one (for R=CH₃) |

Ring-Opening and Ring-Expansion Reactions

The stability of the isoindoline ring system is significant, but under certain conditions, reactions involving the cleavage of the heterocyclic ring can be envisaged.

Reactions Involving the Cyclic Amine Functionality

The secondary amine in the isoindoline ring is a nucleophilic center and can undergo various reactions. N-alkylation and N-acylation are expected to proceed readily. Ring-opening of cyclic amines is not a common process but can be induced under specific circumstances, such as through reactions with certain reagents that lead to the cleavage of a C-N bond. For instance, some N-substituted isoindolines can undergo oxidative cleavage. researchgate.net While direct evidence for this compound is lacking, such transformations are a possibility in its reactivity profile. The synthesis of polycyclic isoindolines can sometimes involve the in-situ generation and reaction of isoindolium ions, which are electrophilic precursors. nih.gov

Transformations of the Aromatic System

The aromatic portion of this compound can undergo transformations that alter the ring structure. For example, halogenated isoindolines have been shown to undergo dehalogenation under reducing conditions. acs.org This suggests that the bromo and chloro substituents could potentially be removed.

Ring-expansion reactions, which transform a smaller ring into a larger one, are also a possibility, often driven by the relief of ring strain or the formation of a more stable carbocation intermediate. rsc.org While the benzene ring is not strained, reactions that generate a carbocation adjacent to the ring could potentially initiate a rearrangement leading to a larger ring system. However, such reactions are highly speculative for this compound without experimental evidence.

Redox Chemistry and Electrochemistry of this compound

The redox behavior of this compound is influenced by the electron-donating amino group and the electron-withdrawing halogen atoms. Aromatic amines are known to undergo oxidation. acs.org The presence of halogens can affect the redox potential of the molecule. researchgate.net

The secondary amine group can be oxidized to form radical cations or further to nitroxides, particularly if the nitrogen is part of a sterically hindered system like in some isoindoline derivatives. researchgate.net The aromatic ring itself can be either oxidized or reduced, although this typically requires more extreme potentials. The reduction of halogenated aromatic compounds can lead to dehalogenation. acs.org

The electrochemical behavior would likely show an oxidation wave corresponding to the oxidation of the amine functionality. The potential at which this occurs would be modulated by the electronic effects of the bromo and chloro substituents. Reduction processes could involve the sequential removal of the halogen atoms, with the bromo group likely being easier to reduce than the chloro group.

Predicted Redox and Electrochemical Reactions of this compound

| Process | Typical Conditions | Predicted Outcome |

|---|---|---|

| Oxidation | Chemical oxidants (e.g., H₂O₂, Na₂WO₄) or electrochemical oxidation | Oxidation of the secondary amine to a nitroxide or other oxidized species. researchgate.net |

| Reduction | Catalytic hydrogenation (e.g., H₂, Pd/C) or electrochemical reduction | Sequential dehalogenation, likely starting with the C-Br bond, followed by the C-Cl bond. acs.org |

Computational and Theoretical Investigations of 4 Bromo 7 Chloroisoindoline

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common practice in computational chemistry to predict molecular properties.

Optimization of Molecular Geometries

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For 4-bromo-7-chloroisoindoline, this would involve calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state for the molecule. While specific optimized geometries for this compound are not available, studies on similar halogenated aromatic compounds have been performed. For instance, DFT calculations have been used to optimize the geometry of related molecules like 7-bromo-5-chloro-8-hydroxyquinoline, providing insights into how halogen substituents influence molecular structure. nih.gov

HOMO-LUMO Orbital Analysis and Band Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the band gap, is a measure of the molecule's excitability. researchgate.netresearchgate.net A smaller band gap suggests that the molecule can be more easily excited. For this compound, this analysis would pinpoint the regions of the molecule most susceptible to electrophilic and nucleophilic attack.

Table 1: Hypothetical HOMO-LUMO Data for this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

| Band Gap (LUMO-HOMO) | Data Not Available |

Note: This table is for illustrative purposes only. No experimental or calculated data for this compound is currently available.

Electrostatic Potential Surface Mapping

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule. wolfram.com It is a valuable tool for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to act as nucleophiles, while regions of positive potential (typically colored blue) are electron-poor and likely to be electrophilic. For this compound, the ESP map would reveal the influence of the electron-withdrawing bromine and chlorine atoms on the electron density of the isoindoline (B1297411) ring system.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. This method can be used to explore the different shapes (conformations) a molecule can adopt and how it interacts with its surroundings.

Exploration of Rotational Barriers and Conformational Space

For a flexible molecule, MD simulations can be used to explore the different possible conformations and the energy barriers between them. While the isoindoline core of this compound is relatively rigid, there may be some flexibility associated with the amine group. MD simulations could be used to investigate any potential puckering of the non-aromatic ring and the rotational barriers associated with any substituent groups.

Interaction with Solvent Environments

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent it is dissolved in. MD simulations can be used to model the interactions between this compound and various solvent molecules. This would provide insights into its solubility and how the solvent might affect its conformational preferences and reactivity. For example, simulations could model the formation of hydrogen bonds between the amine group of the isoindoline and protic solvents.

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are instrumental in predicting the reactivity of a molecule. By calculating various electronic properties, it is possible to identify the most probable sites for electrophilic, nucleophilic, and radical attack, thereby guiding synthetic strategies and understanding reaction mechanisms.

Fukui Functions and Local Reactivity Indices

Fukui functions are a key concept in Density Functional Theory (DFT) that describe the change in electron density at a given point in a molecule when an electron is added or removed pdx.eduwikipedia.org. This allows for the identification of the most reactive sites. The condensed Fukui function localizes this information to individual atoms within the molecule, providing a powerful tool for predicting regioselectivity in chemical reactions.

There are three main types of Fukui functions:

f+(r) : for nucleophilic attack (electron acceptance)

f-(r) : for electrophilic attack (electron donation)

f0(r) : for radical attack

The atom with the highest value of f+ is the most likely site for a nucleophilic attack, while the atom with the highest f- value is the most susceptible to an electrophilic attack. Similarly, the highest f0 value indicates the most probable site for a radical attack.

Local reactivity indices, such as local softness and local electrophilicity, are derived from Fukui functions and provide a more nuanced understanding of an atom's reactivity within a molecule.

Table 1: Illustrative Condensed Fukui Functions and Bond Lengths for a Quinazoline (B50416) Derivative (Note: This data is for a different heterocyclic system and is provided for illustrative purposes to demonstrate the concept of Fukui functions.)

| Atom | Bond Length (Å) | f⁻ (Electrophilic Attack) | f⁺ (Nucleophilic Attack) |

| C1 | 1.39 | 0.012 | 0.045 |

| C2 | 1.42 | 0.033 | 0.089 |

| N3 | 1.34 | 0.005 | 0.123 |

| C4 | 1.45 | 0.056 | 0.076 |

| C5 | 1.40 | 0.021 | 0.033 |

| C6 | 1.38 | 0.018 | 0.029 |

| N7 | 1.37 | 0.009 | 0.110 |

| C8 | 1.41 | 0.041 | 0.065 |

Data sourced for illustrative purposes from a study on a quinazoline derivative researchgate.net.

In this illustrative table, the nitrogen atoms (N3 and N7) show high f⁺ values, suggesting they are the most likely sites for nucleophilic attack. Conversely, C4 has the highest f⁻ value, indicating it is the most probable site for an electrophilic attack.

Bond Dissociation Energies and Reaction Path Analysis

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically, forming two radical species. Theoretical calculations of BDEs are crucial for predicting the thermal stability of a molecule and understanding which bonds are most likely to break during a reaction. For this compound, the BDEs of the C-Br and C-Cl bonds are of particular interest as they are likely to be the most reactive sites for certain types of reactions, such as cross-coupling reactions.

Computational methods like DFT and high-level ab initio calculations can provide accurate BDE values. Various functionals and basis sets can be employed, and their accuracy can be benchmarked against experimental data where available. For halogenated aromatic compounds, the choice of computational method can significantly influence the predicted BDE values researchgate.netoregonstate.edunih.gov.

Reaction path analysis involves mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. This provides a detailed picture of the reaction mechanism and helps in understanding the factors that control the reaction rate and selectivity. For this compound, this analysis could be used to study, for example, the mechanism of nucleophilic aromatic substitution at either the bromine or chlorine-substituted positions.

The following table presents illustrative calculated C-Cl and C-Br bond dissociation energies for several chlorinated and brominated polycyclic aromatic hydrocarbons (PAHs), which serve as a model for the types of bonds present in this compound.

Table 2: Illustrative Calculated Bond Dissociation Energies (BDEs) of C-Cl and C-Br Bonds in Selected Halogenated PAHs (kcal/mol) (Note: This data is for different molecular systems and is provided for illustrative purposes.)

| Compound | Bond | BDE (ωB97X-D/6-311++G(d,p)) | BDE (G4) |

| 1-Chloronaphthalene | C-Cl | 95.2 | 96.8 |

| 2-Chloronaphthalene | C-Cl | 94.7 | 96.3 |

| 9-Chloroanthracene | C-Cl | 93.1 | 94.5 |

| 1-Bromonaphthalene | C-Br | 81.1 | 82.5 |

| 2-Bromonaphthalene | C-Br | 80.6 | 81.9 |

| 9-Bromoanthracene | C-Br | 78.9 | 80.2 |

Data sourced for illustrative purposes from a benchmark study on halogenated PAHs researchgate.net.

This illustrative data shows that C-Cl bonds generally have higher BDEs than C-Br bonds, indicating that the C-Br bond is typically more labile.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for structure elucidation and for interpreting experimental spectra.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most important techniques for determining the structure of organic molecules. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy researchgate.netmdpi.com. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

The accuracy of the predicted chemical shifts depends on the chosen level of theory (functional and basis set) and can also be influenced by solvent effects, which can be modeled using continuum solvation models. Comparing calculated NMR spectra with experimental data can help to confirm a proposed structure or to assign signals in a complex spectrum.

For this compound, computational NMR prediction would be expected to show distinct signals for the aromatic protons and carbons, with the chemical shifts influenced by the electron-withdrawing effects of the bromine and chlorine atoms.

The following table provides an illustrative example of how calculated ¹³C NMR chemical shifts for a related heterocyclic system might be presented.

Table 3: Illustrative Calculated ¹³C NMR Chemical Shifts (ppm) for a Substituted Isoindolinone Derivative (Note: This data is for a related but different molecule and is provided for illustrative purposes.)

| Atom | Calculated Chemical Shift (ppm) |

| C1 | 168.2 |

| C3 | 65.4 |

| C3a | 135.1 |

| C4 | 124.5 |

| C5 | 130.8 |

| C6 | 128.9 |

| C7 | 123.7 |

| C7a | 142.3 |

Data adapted for illustrative purposes from studies on substituted isoindolinones mdpi.com.

Vibrational Frequency Analysis and Infrared/Raman Spectra Simulation

These calculations are typically performed within the harmonic approximation, and the calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. The analysis of the calculated vibrational modes can help in the assignment of the bands observed in experimental spectra.

For this compound, the simulated IR and Raman spectra would be expected to show characteristic bands for the aromatic C-H and C-C stretching and bending modes, as well as vibrations involving the C-Br and C-Cl bonds.

The following table presents illustrative calculated vibrational frequencies for 2-chloro-1H-isoindole-1,3(2H)-dione, a structurally similar compound.

Table 4: Illustrative Calculated Vibrational Frequencies (cm⁻¹) for 2-chloro-1H-isoindole-1,3(2H)-dione (Note: This data is for a related compound and is provided for illustrative purposes.)

| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G(d,p)) (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3050 |

| C=O Symmetric Stretch | 1785 |

| C=O Asymmetric Stretch | 1730 |

| Aromatic C=C Stretch | 1610 - 1450 |

| C-N Stretch | 1350 |

| C-Cl Stretch | 714 |

| C-H Out-of-plane Bend | 900 - 700 |

Data sourced for illustrative purposes from a study on 2-chloro-1H-isoindole-1,3(2H)-dione researchgate.net.

This illustrative data highlights the expected regions for key vibrational modes in a molecule with a similar core structure to this compound.

Mechanistic Insights into Biological Interactions and Target Identification Strictly Non Clinical

Molecular Docking and Binding Affinity Predictions with Biomolecules

No molecular docking studies detailing the binding of 4-Bromo-7-chloroisoindoline to any biomolecules have been published. Consequently, there is no available data on its predicted binding affinity, preferred binding poses, or the specific molecular interactions it might form within the active site of enzymes or the binding pockets of receptors.

Enzyme Active Site Interactions and Inhibition Mechanisms

There are no reports of this compound being investigated as an enzyme inhibitor. As a result, information regarding its potential interactions with enzyme active sites and any corresponding inhibition mechanisms remains unknown.

Structure-Activity Relationship (SAR) Elucidation at the Molecular Level

Specific structure-activity relationship (SAR) studies for this compound are not available. While general principles regarding halogenated aromatic compounds exist, they cannot be specifically applied to this compound without experimental data.

Influence of Halogen Substituents on Binding Efficacy

The influence of the bromo and chloro substituents at the 4 and 7 positions of the isoindoline (B1297411) core on binding efficacy has not been specifically studied for this compound. General studies on other classes of molecules suggest that halogen substituents can impact binding through a combination of steric, electronic, and hydrophobic effects, but these have not been quantified for this compound.

Impact of Isoindoline Core Modifications on Biological Activity

Without a baseline of biological activity for this compound, the impact of modifications to its isoindoline core cannot be determined. Such studies are foundational to understanding the pharmacophore and optimizing for desired biological effects.

In Vitro Mechanistic Enzymology and Cell-Free Assays

A search of the scientific literature yielded no results for in vitro mechanistic enzymology studies or cell-free assays involving this compound. Such experimental data would be crucial for validating any computational predictions and for elucidating its mechanism of action at a biochemical level.

Inhibition Kinetics and Mode of Inhibition

No data available.

Modulation of Protein-Protein Interactions

No data available.

Cellular Uptake and Subcellular Localization Studies (Mechanism-Focused)

No data available.

Advanced Applications of 4 Bromo 7 Chloroisoindoline in Materials Science and Catalysis

Precursors for Polymeric Materials and Organic Semiconductors

The presence of bromo and chloro substituents on the aromatic ring of 4-bromo-7-chloroisoindoline makes it an excellent candidate as a monomer or precursor for the synthesis of advanced polymeric materials. These halogen atoms serve as effective "handles" for palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of conjugated polymer backbones.

Conjugated polymers, characterized by alternating single and double bonds, are renowned for their electronic and optical properties. The synthesis of these materials often relies on the polymerization of di-halogenated aromatic monomers with organometallic or organoboron compounds through reactions like Suzuki-Miyaura or Stille coupling. nih.govuwindsor.ca this compound can be envisioned as a key monomer in such polymerizations. The differential reactivity of the C-Br and C-Cl bonds allows for sequential and controlled functionalization, enabling the synthesis of well-defined, complex polymer structures. The isoindoline (B1297411) unit itself can influence the polymer's final properties, including its solubility, thermal stability, and solid-state packing, which are critical for device performance.

Table 1: Potential Cross-Coupling Reactions for Polymer Synthesis

| Coupling Reaction | Reactant A | Reactant B | Catalyst System | Potential Outcome |

| Suzuki-Miyaura | This compound | Aryl diboronic acid/ester | Pd(PPh₃)₄, Base | C-C bond formation, conjugated polymer chain |

| Stille | This compound | Organostannane | PdCl₂(PPh₃)₂ | C-C bond formation, polymer with specific side chains |

| Buchwald-Hartwig | This compound | Diamine | Pd catalyst, Ligand | C-N bond formation, N-containing polymer backbone |

The field of organic electronics, particularly OLEDs, relies on materials with tailored photophysical properties. The isoindoline scaffold is a component of various known organic electronic materials. By incorporating this compound into larger conjugated systems, it is possible to fine-tune the resulting molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This energy-level engineering is crucial for designing efficient charge-transporting and light-emitting layers in OLED devices. The halogen atoms can also promote intersystem crossing, a phenomenon that can be exploited in the design of phosphorescent emitters for highly efficient OLEDs. A related compound, 4-Bromo-7-chloroisoindolin-1-one (B2611949), is noted for its utility in developing OLED materials, suggesting a similar potential for the parent isoindoline structure. bldpharm.com

Ligands in Metal Catalysis and Organocatalysis

The nitrogen atom within the isoindoline ring system can act as a Lewis base, coordinating to metal centers to form catalytic complexes. This makes this compound a valuable scaffold for the design of novel ligands for both metal-catalyzed and organocatalytic reactions.

Asymmetric synthesis, which aims to produce a specific enantiomer of a chiral molecule, heavily relies on the use of chiral catalysts. scispace.com this compound, while not chiral itself, can be derivatized to create potent chiral ligands. By introducing chiral substituents, often derived from the natural chiral pool (e.g., amino acids), onto the isoindoline nitrogen or ring, C₂-symmetric or unsymmetric ligands can be synthesized. beilstein-journals.orgnih.gov These ligands can then chelate to a metal, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to high enantioselectivity. beilstein-journals.org The development of such ligands is a key area in modern synthetic chemistry, with applications in pharmaceuticals and agrochemicals. nih.gov

The halogen atoms of this compound make it a prime substrate for various cross-coupling reactions to synthesize more complex molecules. nih.govresearchgate.net Palladium-catalyzed reactions can selectively form new carbon-carbon or carbon-heteroatom bonds at the positions of the bromine and chlorine atoms. nih.govmdpi.com Furthermore, the isoindoline scaffold itself can be part of a ligand system designed to facilitate challenging reactions like C-H activation. researchgate.net In this context, the ligand would coordinate to a transition metal, bringing it into close proximity to a specific C-H bond in a substrate, thereby lowering the activation energy for its functionalization. researchgate.net This strategy represents a highly efficient approach to molecule synthesis by avoiding the need for pre-functionalized starting materials. researchgate.net

Table 2: Representative Catalytic Applications

| Application Area | Role of Isoindoline Derivative | Reaction Type | Metal/Catalyst | Significance |

| Asymmetric Synthesis | Chiral Ligand | Asymmetric Henry Reaction | Copper(II) | High enantiomeric excess (ee) up to 97% beilstein-journals.org |

| Cross-Coupling | Substrate | Suzuki-Miyaura Coupling | Palladium | Forms C-C bonds for complex molecule synthesis nih.gov |

| C-H Activation | Directing Group/Ligand | C-H Annulation | Rhodium(III), Ruthenium(II) | Atom-economical synthesis of complex rings nih.govresearchgate.net |

Probes and Diagnostic Tools in Chemical Biology

Chemical probes are small molecules used to study and manipulate biological systems. youtube.com The development of selective and potent probes is essential for understanding disease pathways and identifying new drug targets. nih.gov The this compound structure possesses features that make it an attractive starting point for the design of such tools. Its heterocyclic nature is common in biologically active molecules, and the halogen atoms provide convenient points for chemical modification. For instance, a fluorescent dye could be attached via a cross-coupling reaction to create an imaging probe, or a reactive group could be installed to allow for covalent labeling of a target protein. While direct applications of this compound as a biological probe are not yet widely reported, its potential as a scaffold in the development of diagnostic tools remains an area ripe for exploration. researchgate.net

Fluorescent Probes for Cellular Imaging (Mechanism/Design)

The development of fluorescent probes is a cornerstone of modern cell biology, enabling the visualization of cellular components and processes with high specificity and sensitivity. The fundamental design of such probes involves the integration of a fluorophore—a molecule that emits light upon excitation—with a recognition element that selectively interacts with the target of interest. The photophysical properties of the fluorophore, such as its absorption and emission spectra, quantum yield, and photostability, are critical for effective imaging.

However, an exhaustive search of scholarly articles and chemical databases did not yield any specific examples or theoretical designs of fluorescent probes derived from this compound. Research in the field of fluorescent probes is extensive, with numerous studies focusing on the synthesis and application of derivatives of other heterocyclic compounds. For instance, the modification of related structures like 1,8-naphthalimides and quinolines has been widely explored for creating probes that respond to various analytes and cellular environments. These studies often involve the strategic introduction of functional groups that can modulate the electronic properties of the fluorophore upon binding to a target, leading to a detectable change in fluorescence.

The potential utility of this compound as a scaffold for fluorescent probes remains a theoretical proposition. Its halogenated structure could potentially be exploited for further chemical modifications, such as cross-coupling reactions, to introduce fluorogenic moieties or targeting ligands. The bromine and chlorine substituents could also influence the photophysical properties of any resulting probe, a common strategy in the fine-tuning of fluorescent dyes. Nevertheless, without experimental data, any discussion on the specific mechanism or design of this compound-based fluorescent probes would be purely speculative.

Affinity Probes for Target Engagement Studies

Affinity-based probes are indispensable tools in chemical biology for identifying the cellular targets of bioactive small molecules and for studying protein-ligand interactions directly in a complex biological system. These probes are typically designed to mimic the parent compound and incorporate a reactive group for covalent labeling of the target protein and a reporter tag (such as biotin (B1667282) or a fluorescent dye) for subsequent detection and enrichment.

Similar to the findings for fluorescent probes, there is no available scientific literature describing the synthesis or application of affinity probes based on the this compound framework. The principles of affinity probe design are well-established, and researchers have successfully applied this strategy to a wide range of molecular scaffolds to elucidate the mechanisms of action of drugs and other bioactive compounds.

Theoretically, the this compound structure could serve as a core for developing affinity probes. The isoindoline nitrogen or the aromatic ring could be sites for attaching a linker connected to a photoreactive group or an electrophilic warhead for covalent target modification. The bromine atom could also be a handle for chemical elaboration to introduce the necessary functionalities for target engagement and reporting. However, the absence of any published research in this area means that the practical feasibility and potential advantages of using this specific compound for affinity probe development are unknown.

Emerging Research Frontiers and Future Perspectives for 4 Bromo 7 Chloroisoindoline Derivatives

Exploration of Novel Synthetic Paradigms

The functionalization of the 4-bromo-7-chloroisoindoline core is pivotal for accessing novel chemical space and unlocking new applications. Traditional synthetic methods are being supplemented and, in some cases, replaced by modern catalytic processes that offer milder conditions, higher efficiency, and greater precision.

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of chemical transformations under exceptionally mild conditions. beilstein-journals.org This strategy utilizes a photocatalyst that, upon absorbing visible light, transitions to an excited state capable of engaging in single-electron transfer (SET) processes. beilstein-journals.org This allows for the generation of highly reactive radical intermediates that can participate in reactions that are often difficult to achieve through traditional thermal methods. nih.gov

For derivatives of this compound, photoredox catalysis opens up new possibilities for C–H functionalization. This approach can be used to forge new carbon-carbon and carbon-heteroatom bonds directly on the aromatic ring or adjacent alkyl positions, bypassing the need for pre-functionalized starting materials. nih.govscinito.ai The bromo- and chloro-substituents can also be targeted in photoredox-mediated cross-coupling reactions, providing a complementary strategy to traditional palladium-catalyzed methods.

| Parameter | Conventional Thermal Catalysis (e.g., Friedel-Crafts) | Photoredox Catalysis |

|---|---|---|

| Energy Source | Heat (often high temperatures) | Visible Light (e.g., Blue LEDs) |

| Reaction Conditions | Often harsh, requiring strong Lewis acids | Typically mild, room temperature |

| Substrate Scope | Limited by functional group tolerance (e.g., acid-sensitive groups) | Broad, high functional group tolerance |

| Key Intermediates | Carbocationic (e.g., Wheland intermediate) | Radical ions and neutral radicals |

| Environmental Impact | Higher energy consumption, potentially hazardous reagents | Lower energy consumption, often more sustainable |

As promising this compound derivatives move from discovery to development, the need for scalable and safe synthesis protocols becomes paramount. Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis for large-scale production. chimia.chnih.gov In a flow reactor, reagents are continuously pumped through a network of tubes and mixers, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. semanticscholar.org

| Parameter | Batch Synthesis | Flow Chemistry Synthesis |

|---|---|---|

| Scale-Up Strategy | Increase reactor size ("Sizing Up") | Run for longer time or use parallel reactors ("Numbering Up") almacgroup.com |

| Heat Transfer | Poor (low surface-area-to-volume ratio) | Excellent (high surface-area-to-volume ratio) almacgroup.com |

| Safety with Hazardous Reagents | High risk due to large quantities | Lower risk due to small reaction volume at any given time wiley-vch.de |

| Process Control | Difficult to maintain homogeneity | Precise control over mixing and temperature semanticscholar.org |

| Reproducibility | Can vary between batches | Highly consistent and reproducible chimia.ch |

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is revolutionizing the process of molecular discovery. chimia.ch These computational tools can analyze vast and complex datasets to identify patterns and make predictions, accelerating the design-make-test-analyze cycle.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov By leveraging machine learning, QSAR models can be trained on existing data to predict the activity of novel, yet-to-be-synthesized molecules. cas.orgresearchgate.net For a library of this compound derivatives, ML algorithms can build models that predict properties such as binding affinity to a biological target, solubility, or metabolic stability.

These predictive models act as a powerful filter, allowing chemists to prioritize the synthesis of compounds with the highest probability of success, thereby saving significant time and resources. cas.org Advanced techniques like deep learning can automatically extract relevant features from molecular structures, leading to highly accurate prediction models. nih.govresearchgate.net Furthermore, methods such as SHAP (SHapley Additive exPlanations) provide interpretability, helping chemists understand which molecular features are driving the predicted activity. digitellinc.com

| Machine Learning Model | Predicted Property | Application in Drug Discovery |

|---|---|---|

| Random Forest | Target Bioactivity (Classification: Active/Inactive) | Virtual screening of large compound libraries |

| Gradient Boosting (e.g., XGBoost) | Binding Affinity (Regression: IC₅₀/Kᵢ values) | Lead optimization and potency prediction |

| Support Vector Machines (SVM) | ADME Properties (Absorption, Distribution, Metabolism, Excretion) | Assessing drug-likeness and developability |

| Deep Neural Networks (DNN) | Toxicity Prediction | Early-stage safety and risk assessment |

Beyond predicting molecular properties, AI is also being used to design the synthetic routes to create them. ucla.edu Computer-Aided Synthesis Planning (CASP) tools use algorithms, often trained on vast databases of known chemical reactions, to propose viable retrosynthetic pathways for a target molecule. chimia.chsynplechem.com For a novel derivative of this compound, a chemist can input the desired structure, and the software will generate a step-by-step synthesis plan starting from commercially available precursors. synplechem.com

| Stage | Traditional Workflow | AI-Assisted Automated Workflow |

|---|---|---|

| Route Design | Manual literature search and expert intuition | AI-powered retrosynthesis software proposes routes synplechem.com |

| Execution | Manual laboratory work by a chemist | Robotic platform performs reactions and purification youtube.com |

| Data Collection | Manual recording in lab notebooks | Automated data logging and analysis |

| Cycle Time | Days to weeks per compound | Hours to days per compound |

| Throughput | Low to moderate | High, suitable for library synthesis |

Development of Multimodal Probes and Advanced Chemical Tools

The unique structure of this compound, with its two distinct halogen atoms, makes it an attractive scaffold for the development of complex molecular tools for biological imaging and diagnostics. researchgate.net Multimodal imaging probes are sophisticated agents that combine reporters for two or more imaging techniques (e.g., fluorescence and magnetic resonance imaging [MRI]) into a single molecule. nih.gov This allows for the acquisition of complementary information, such as high-resolution cellular detail from fluorescence microscopy and deep-tissue anatomical context from MRI.

The this compound core can serve as a central hub for constructing such probes. The bromine and chlorine atoms provide orthogonal handles for chemical modification, allowing for the site-specific attachment of different functional units. For example, a fluorescent dye could be attached at the 4-position via a Sonogashira coupling, while a chelating agent for a paramagnetic metal ion (like Gd³⁺ for MRI) could be installed at the 7-position. nih.gov Such probes could be used for in vivo imaging to study disease processes or for theranostics, where a diagnostic agent is combined with a therapeutic payload. nih.gov

| Imaging Modality | Required Component / Contrast Agent | Potential Attachment Strategy |

|---|---|---|

| Fluorescence Microscopy | Fluorophore (e.g., Rhodamine, Fluorescein) | Coupling to the isoindoline (B1297411) nitrogen or aromatic ring |

| Magnetic Resonance Imaging (MRI) | Paramagnetic Chelate (e.g., Gd-DOTA) | Functionalization at one of the halogen positions |

| Positron Emission Tomography (PET) | Radioisotope Chelator (e.g., for ¹⁸F or ⁶⁴Cu) | Functionalization at the other halogen position |

| Computed Tomography (CT) | Iodinated aryl group | Incorporation as a substituent on the scaffold |

| Targeting Moiety | Peptide, antibody fragment, or small molecule ligand | Conjugation to an available functional group |

The strategic placement of two distinct halogen atoms on the isoindoline scaffold, as seen in this compound, offers a versatile platform for the development of novel derivatives with unique properties. The bromine and chlorine substituents can be selectively functionalized, paving the way for a diverse range of applications in medicinal chemistry and materials science. Emerging research is focused on leveraging this dihalogenated core to create complex molecules with enhanced biological activity and tailored physicochemical characteristics.

One of the most promising frontiers for derivatives of this compound is in the field of medicinal chemistry. Halogenated compounds are prevalent in a significant portion of small molecule drugs, with the halogen atoms often contributing to improved metabolic stability, bioavailability, and binding affinity to biological targets nih.govresearchgate.net. The isoindole structural motif is a key component in many bioactive natural products and synthetic compounds, exhibiting a wide array of biological activities researchgate.net. Researchers are exploring the synthesis of novel isoindolinone derivatives as potential anticancer agents and inhibitors of enzymes like carbonic anhydrase nih.gov. The presence of both bromine and chlorine on the aromatic ring of this compound allows for orthogonal synthetic strategies, where one halogen can be reacted selectively while the other remains intact for subsequent transformations. This enables the construction of complex molecular architectures and the exploration of a wider chemical space in the search for new therapeutic agents. For instance, the bromine atom can be readily displaced or used in cross-coupling reactions, while the chlorine atom can be targeted under different reaction conditions.

Another burgeoning area of research is the use of modern synthetic methodologies to functionalize the isoindoline core. Photoredox catalysis, a powerful tool in modern organic synthesis, enables C-H functionalization reactions under mild conditions, reducing the generation of waste nih.govresearchgate.net. This technique can be envisioned for the late-stage functionalization of this compound derivatives, allowing for the introduction of various substituents at specific positions on the molecule. Such modifications can fine-tune the electronic and steric properties of the compound, which is crucial for optimizing its interaction with biological targets. Furthermore, the development of catalytic systems for the selective activation of C-H bonds is a significant area of interest, offering a more atom-economical approach to the synthesis of complex isoindoline derivatives chemrxiv.org.

The future of this compound derivatives also lies in their potential application in materials science. Isoindole-containing compounds have been investigated for their use in organic electronics and as fluorescent materials researchgate.net. The specific substitution pattern of this compound can influence the photophysical properties of its derivatives, making them potential candidates for the development of novel dyes, sensors, or components of organic light-emitting diodes (OLEDs).